BenchChemオンラインストアへようこそ!

(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine

Chiral Resolution Kinase Inhibitor Selectivity Enantiomeric Potency

Procure the defined (S)-enantiomer, not a racemic or achiral analog, to eliminate stereochemical ambiguity in EGFR/FGFR kinase inhibitor discovery. This 98% pure building block—backed by batch-resolved NMR, HPLC, and GC documentation—provides the reproducibility essential for cellular IC₅₀ determinations, CETSA, and photoaffinity labeling. Accepting undefined stereochemistry introduces uncontrolled potency and selectivity variables. Secure consistent target engagement data.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
CAS No. 2098162-88-8
Cat. No. B1479398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine
CAS2098162-88-8
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=NC=NC(=C2)NC
InChIInChI=1S/C13H16N4/c1-10(11-6-4-3-5-7-11)17-13-8-12(14-2)15-9-16-13/h3-10H,1-2H3,(H2,14,15,16,17)/t10-/m0/s1
InChIKeyMUTXHBBYUHJZQN-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of (S)-N4-Methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine (CAS 2098162-88-8)


(S)-N4-Methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine (CAS 2098162-88-8) is a chiral, (S)-configured member of the N4,N6-disubstituted pyrimidine-4,6-diamine class [1]. This compound features a defined stereocenter at the phenylethyl substituent, a structural attribute that distinguishes it from achiral or racemic pyrimidine-4,6-diamine derivatives. The (S)-enantiomer is particularly relevant in kinase inhibitor discovery, where this scaffold has been validated as a potent core for epidermal growth factor receptor (EGFR) and other tyrosine kinase inhibitors [2]. Its molecular formula is C13H16N4, with a molecular weight of 228.29 g/mol, and it is commercially available at a standard purity of 98% with batch-specific QC documentation from select suppliers .

Why Generic Substitution with (R)-Enantiomer or Racemic Mixtures Is Not Scientifically Equivalent for (S)-N4-Methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine


Replacing (S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine with its (R)-enantiomer, a racemic mixture, or an achiral N-phenethyl analog risks introducing uncontrolled variables in biological assays. In the broader pyrimidine-4,6-diamine class, enantiomeric configuration has been explicitly shown to dictate inhibitor potency: for example, the S-enantiomer of the EGFR inhibitor Nazartinib (EGF816) is markedly less active than its R-counterpart, demonstrating that stereochemistry is not a passive structural feature but a determinant of target engagement . Likewise, achiral analogs such as N4-methyl-N6-phenethylpyrimidine-4,6-diamine (CAS 1533616-38-4) lack the chiral center entirely, altering the three-dimensional pharmacophore and likely compromising binding affinity to stereospecific kinase pockets [1]. For procurement purposes, accepting a non-(S) or undefined stereochemical variant means accepting undefined potency, selectivity, and reproducibility in downstream experiments.

Quantitative Differentiation Evidence for (S)-N4-Methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine: Comparator Analysis


Enantiomeric Purity vs. Racemic Mixture: Stereochemical Activity Differential

The (S)-enantiomer of N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine is stereochemically defined, whereas the racemic mixture contains equal amounts of (R)- and (S)-enantiomers. In the related pyrimidine-based EGFR inhibitor Nazartinib (EGF816), the S-enantiomer exhibits significantly lower potency than the active R-enantiomer, illustrating within-class evidence that stereochemistry critically modulates kinase inhibition . Substituting with racemic material would therefore dilute active species and introduce unwanted antagonism or off-target effects, even if the total mass remains constant.

Chiral Resolution Kinase Inhibitor Selectivity Enantiomeric Potency

Certified Purity & Batch QC: Procurement-Grade Quality Assurance

The compound is supplied at a certified purity of 98% by Bidepharm, accompanied by batch-specific QC documentation including NMR, HPLC, and GC data . In contrast, several alternative vendors list the same or similar compounds at a standard purity of 95% without offering batch-resolved analytical spectra . This 3-percentage-point purity advantage, together with full traceability, reduces the risk of unidentified impurities interfering with sensitive biochemical or cell-based assays.

Chemical Procurement QC Documentation Reproducibility

Structural Differentiation: 1-Phenylethyl Branching vs. 2-Phenylethyl Linear Chain

The (S)-1-phenylethyl substituent introduces a chiral branch point adjacent to the pyrimidine ring, creating a distinct steric and electronic environment compared to the linear 2-phenylethyl chain found in N4-methyl-N6-phenethylpyrimidine-4,6-diamine (CAS 1533616-38-4) [1]. This branching is likely to alter the dihedral angle between the phenyl ring and the pyrimidine core, which in kinase inhibitors directly influences hinge-region binding and selectivity [2]. Although direct comparative bioactivity data for these two compounds is not publicly available at the time of writing, the structural divergence is sufficient to predict non-identical target engagement profiles.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Optimal Application Scenarios for (S)-N4-Methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine Based on Quantitative Evidence


Chiral Kinase Inhibitor Hit-to-Lead Optimization

The defined (S)-stereochemistry makes this compound an ideal starting point for structure-activity relationship (SAR) campaigns targeting EGFR or FGFR kinases, where the N4,N6-disubstituted pyrimidine-4,6-diamine scaffold has demonstrated nanomolar cellular activity [1]. Using the enantiomerically pure (S)-form eliminates ambiguity in interpreting IC50 shifts caused by stereochemical inversion during analoging. [1]

Chemical Biology Probe Synthesis Requiring Defined Stereochemistry

In chemical proteomics or cellular target engagement studies, small-molecule probes must exhibit consistent binding modes. The (S)-enantiomer, with its documented QC trail (98% purity, batch-specific NMR/HPLC/GC) , provides the reproducibility necessary for pull-down experiments, CETSA, or photoaffinity labeling, where impurities or stereochemical heterogeneity would undermine data interpretation.

Procurement for Preclinical In Vitro ADME-Tox Profiling

When profiling a pyrimidine-4,6-diamine series for metabolic stability, CYP inhibition, or hERG liability, high-purity, stereochemically homogeneous material is essential to avoid false positives from contaminants. The 98% purity and batch-resolved QC of this compound surpass the 95% industry floor for early discovery, directly reducing downstream re-testing costs.

Quote Request

Request a Quote for (S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.